molecular formula C22H22ClN5O3 B2470204 N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide CAS No. 1251673-62-7

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide

Cat. No.: B2470204
CAS No.: 1251673-62-7
M. Wt: 439.9
InChI Key: JTCLCPQNEXNKIH-UHFFFAOYSA-N
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Description

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C22H22ClN5O3 and its molecular weight is 439.9. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of the piperazine moiety, which is widely employed in drugs . .

Mode of Action

The exact mode of action of this compound is not yet fully understood. The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. The presence of the piperazine ring and the 1,2,3-triazole group may allow for interactions with a variety of biological targets .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. For instance, piperazine derivatives have been found to exhibit a wide range of biological and pharmaceutical activity . .

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The presence of the piperazine ring and the 1,2,3-triazole group may influence these properties

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s structure, it may have a variety of effects depending on its specific targets and the biochemical pathways it affects .

Properties

IUPAC Name

N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O3/c1-31-20-8-3-2-7-18(20)21(29)24-16-9-11-27(12-10-16)22(30)19-14-28(26-25-19)17-6-4-5-15(23)13-17/h2-8,13-14,16H,9-12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCLCPQNEXNKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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